1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile
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Overview
Description
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile is an organic compound that features a cyclohexane ring substituted with a fluoroethyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile typically involves the reaction of 4,4-dimethylcyclohexanone with 2-fluoroethylamine in the presence of a suitable catalyst
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
- 1-(2-Fluoroethyl)-cyclopropylmethanamine hydrochloride
- 6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Uniqueness: 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18FN |
---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H18FN/c1-10(2)3-5-11(9-13,6-4-10)7-8-12/h3-8H2,1-2H3 |
InChI Key |
CGLZPPCVJMIHNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CCF)C#N)C |
Origin of Product |
United States |
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